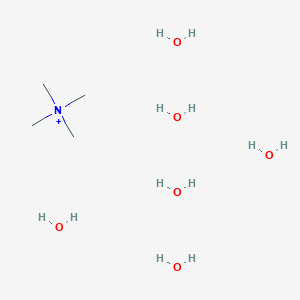
2,5-Dibromo-3,4-dihexylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3,4-dihexylthiophene: (CAS Number: 151324-67-3) is a conjugated polymer with controllable bandgap properties. Its chemical formula is C₁₆H₂₆Br₂S and its molecular weight is approximately 410.25 g/mol . The compound features a 2,5-substituted thiophene backbone, where two bromine atoms are attached at positions 2 and 5, and hexyl groups are attached to the 3 and 4 positions of the thiophene ring.
Métodos De Preparación
The synthetic routes for 2,5-Dibromo-3,4-dihexylthiophene involve bromination of the corresponding hexyl-substituted thiophene precursor. Common methods include:
Bromination of 3,4-dihexylthiophene: This involves treating 3,4-dihexylthiophene with bromine or a brominating agent.
Grignard Reaction: Another approach is to react a Grignard reagent (such as hexylmagnesium bromide) with this compound.
Industrial Production: Industrial-scale production methods may vary, but they typically follow similar principles.
Análisis De Reacciones Químicas
2,5-Dibromo-3,4-dihexylthiophene can undergo various reactions:
Oxidation: It can be oxidized to form its corresponding cationic species.
Reduction: Reduction leads to the formation of the anionic form.
Substitution: The bromine atoms can be substituted with other functional groups. Common reagents include bromine, Grignard reagents, and metal catalysts. Major products include derivatives with modified substituents.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Electronics: Due to its conjugated structure, it is used in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs).
Sensors: It can serve as a sensing material for detecting gases, ions, or biomolecules.
Materials Science: Its unique properties contribute to advanced materials for optoelectronics and energy storage.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For OFETs, it acts as a charge transport material. In sensors, it interacts with analytes, leading to measurable changes. Further research is needed to explore detailed molecular targets and pathways.
Comparación Con Compuestos Similares
2,5-Dibromo-3,4-dihexylthiophene stands out for its specific substitution pattern. Similar compounds include other substituted thiophenes like 3,4-dihexylthiophene and 2,5-dibromo-3-hexylthiophene .
Propiedades
IUPAC Name |
2,5-dibromo-3,4-dihexylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Br2S/c1-3-5-7-9-11-13-14(12-10-8-6-4-2)16(18)19-15(13)17/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMJDAXLNHAHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Br2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)


